molecular formula C10H11NO2 B12849400 2-Methoxy-3-ethoxybenzonitrile

2-Methoxy-3-ethoxybenzonitrile

Cat. No.: B12849400
M. Wt: 177.20 g/mol
InChI Key: QJBBOTIRHJNEIW-UHFFFAOYSA-N
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Description

2-Methoxy-3-ethoxybenzonitrile (C${10}$H${11}$NO$2$, molecular weight: 177.20 g/mol) is an aromatic nitrile derivative featuring methoxy (-OCH$3$) and ethoxy (-OCH$2$CH$3$) groups at the 2- and 3-positions of the benzene ring, respectively. The nitrile (-CN) group at the 1-position enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-ethoxy-2-methoxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-3-13-9-6-4-5-8(7-11)10(9)12-2/h4-6H,3H2,1-2H3

InChI Key

QJBBOTIRHJNEIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-ethoxybenzonitrile typically involves the nitrile functionalization of a substituted benzene. One common method starts with 2-methoxy-3-ethoxybenzaldehyde, which undergoes a cyanation reaction. The reaction conditions often include the use of a cyanide source such as sodium cyanide or potassium cyanide in the presence of a catalyst like copper(I) cyanide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-ethoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Methoxy-3-ethoxybenzoic acid.

    Reduction: 2-Methoxy-3-ethoxybenzylamine.

    Substitution: 2-Methoxy-3-ethoxy-4-nitrobenzonitrile (nitration product).

Scientific Research Applications

2-Methoxy-3-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 2-Methoxybenzonitrile (C$8$H$7$NO, MW: 133.15 g/mol): The methoxy group at the 2-position donates electron density via resonance, directing electrophilic substitution to the 5-position. Its nitrile group withdraws electrons, enhancing stability in polar solvents .
  • 2-Ethoxybenzonitrile (C$9$H$9$NO, MW: 147.17 g/mol): The bulkier ethoxy group increases steric hindrance compared to methoxy, reducing solubility in aqueous media but improving lipophilicity .
  • 4-[2-(Aminooxy)ethoxy]benzonitrile (C$9$H${10}$N$2$O$2$, MW: 178.19 g/mol): The aminooxyethoxy side chain at the 4-position introduces hydrogen-bonding capability, broadening applications in drug delivery systems .
Table 1: Structural and Electronic Comparison
Compound Substituents Molecular Weight Key Electronic Effects
2-Methoxy-3-ethoxybenzonitrile 2-OCH$3$, 3-OCH$2$CH$_3$, 1-CN 177.20 Combined electron donation (alkoxy) and withdrawal (CN)
2-Methoxybenzonitrile 2-OCH$_3$, 1-CN 133.15 Resonance donation (OCH$_3$), polar CN group
2-Ethoxybenzonitrile 2-OCH$2$CH$3$, 1-CN 147.17 Steric bulk (OCH$2$CH$3$), increased lipophilicity
4-[2-(Aminooxy)ethoxy]benzonitrile 4-OCH$2$CH$2$ONH$_2$, 1-CN 178.19 Hydrogen-bonding potential (NH$_2$)

Physicochemical Properties

  • Solubility : Ethoxy-substituted derivatives (e.g., 2-ethoxybenzonitrile) exhibit lower water solubility compared to methoxy analogs due to increased hydrophobicity .
  • Melting Points: Crystallographic data from related compounds (e.g., (E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile) suggest that substituent arrangement influences packing efficiency. For example, hydrogen-bonding networks in hydroxy-containing analogs raise melting points compared to alkoxy-only derivatives .
Table 2: Application Comparison
Compound Key Applications Reference
This compound Pharmaceutical intermediate, agrochemicals
2-Methoxybenzonitrile Organic synthesis, dye manufacturing
2-Ethoxybenzonitrile Agrochemicals, polymer additives
4-[2-(Aminooxy)ethoxy]benzonitrile Drug delivery, bioconjugation

Research Findings and Trends

  • Synthetic Routes : this compound can be synthesized via nucleophilic aromatic substitution or Ullmann coupling, similar to methods for 2-ethoxy-6-fluorophenylboronic acid () .
  • Crystallography: Substituent positioning significantly affects molecular packing. For instance, monoclinic crystal systems dominate in methoxy/ethoxy benzonitriles due to planar aromatic rings and intermolecular van der Waals interactions .

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